(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate
CAS No.: 61259-48-1
Cat. No.: VC2374369
Molecular Formula: C14H18O10
Molecular Weight: 346.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61259-48-1 |
|---|---|
| Molecular Formula | C14H18O10 |
| Molecular Weight | 346.29 g/mol |
| IUPAC Name | [(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-oxooxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C14H18O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m1/s1 |
| Standard InChI Key | BWFISYIJSZXAOV-FVCCEPFGSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate features a tetrahydropyran ring with four acetoxy groups and a lactone functionality. The stereochemistry indicated by (2R,3R,4S,5R) defines the spatial arrangement of substituents around the core ring structure. The compound contains a total of four acetoxy groups: one attached to the methyl group at position C-2 and three at positions C-3, C-4, and C-5 of the tetrahydropyran ring. Position C-6 features a carbonyl group forming a lactone with the ring oxygen, which significantly influences its chemical reactivity .
Physical and Chemical Properties
The compound exists as a white to off-white crystalline solid with a molecular formula of C14H18O10 and a molecular weight of 346.29 g/mol . It demonstrates good solubility in common organic solvents including dichloromethane, chloroform, and acetone, but exhibits limited solubility in water, which affects its handling and applications in various experimental conditions.
| Property | Value |
|---|---|
| CAS Number | 61259-48-1 |
| Molecular Formula | C14H18O10 |
| Molecular Weight | 346.29 g/mol |
| IUPAC Name | [(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-oxooxan-2-yl]methyl acetate |
| European Community (EC) Number | 612-107-5 |
| Physical State | White to off-white crystalline solid |
| SMILES Notation | CC(=O)OC[C@@H]1C@HOC(=O)C |
Isomeric Forms
The compound's specific stereochemistry is critical to its function and reactivity. The (2R,3R,4S,5R) configuration distinguishes it from other isomeric forms that may share the same molecular formula but differ in spatial arrangement. This stereochemical specificity is particularly important in biological systems and synthetic applications where molecular recognition processes depend on precise three-dimensional structure .
Synthesis Methods
Laboratory Synthesis
The synthesis of (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of a precursor molecule, such as a gluconolactone derivative. This process commonly utilizes acetic anhydride as the acetylating agent and pyridine as a catalyst to facilitate selective acetylation of hydroxyl groups. The reaction conditions are carefully controlled to ensure the desired stereochemistry and functionality, with temperatures typically maintained at moderate levels to prevent decomposition of reactants or products.
The general reaction scheme can be outlined as:
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Addition of acetic anhydride to the hydroxylated precursor
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Addition of pyridine catalyst
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Controlled reaction conditions (temperature, time)
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Workup and purification
Industrial Production Methods
In industrial settings, production of this compound may involve large-scale acetylation processes using automated reactors. The implementation of continuous flow reactors enhances efficiency and yield in the production process. Additional considerations for industrial production include:
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Optimization of reaction parameters to maximize yield and minimize waste
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Implementation of quality control measures to ensure consistency
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Purification techniques such as recrystallization or chromatography to obtain high-purity product
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Scale-up considerations for maintaining reaction efficiency
The industrial synthesis may also emphasize sustainability aspects, including recycling of solvents and reagents to minimize environmental impact.
Chemical Reactions and Transformations
Oxidation Reactions
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various oxidation reactions, targeting different functional groups within the molecule. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions can lead to the formation of corresponding ketones or carboxylic acids, depending on the specific reagents and conditions employed. The selective oxidation of specific positions can be achieved through careful control of reaction parameters.
Reduction Reactions
Reduction of the compound can convert carbonyl groups to alcohols or other reduced functional groups. Reducing agents commonly employed include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The lactone group at C-6 is particularly susceptible to reduction, which can lead to ring opening or transformation to a hemiacetal structure. The selectivity of reduction can be controlled through choice of reagent, solvent system, and temperature.
Substitution Reactions
Applications in Research and Industry
Synthetic Chemistry Applications
In synthetic organic chemistry, (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate serves as a valuable intermediate in the synthesis of complex molecules. Its well-defined stereochemistry and multiple functional groups make it a useful building block for constructing larger structures with specific spatial arrangements. One notable application is in glycosylation reactions, particularly in the Schmidt glycosylation protocol, where it can function as a glycosyl donor for the synthesis of glycosides and oligosaccharides .
The acetoxy groups serve as protecting groups for the hydroxyl groups of the sugar scaffold, allowing for selective reactions at specific positions. This selectivity is crucial in the synthesis of complex carbohydrates and glycoconjugates with defined structures.
Biological Studies
In biological research, this compound and its derivatives have been investigated for their potential roles in biochemical pathways and enzyme interactions. The structural similarity to natural carbohydrates allows these compounds to interact with carbohydrate-binding proteins and enzymes, making them useful tools for studying biological systems. They can serve as probes for investigating the structure and function of carbohydrate-processing enzymes, providing insights into their mechanisms and specificities.
Medicinal Chemistry
In medicinal chemistry, (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate and its derivatives have been explored for potential therapeutic applications. The compound's structure can be modified to create analogs with enhanced biological activity or specific targeting capabilities. Areas of investigation include:
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Development of antiviral agents
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Design of anticancer compounds
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Creation of treatments for metabolic disorders
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Synthesis of antibiotic derivatives
The precise stereochemistry and functional group arrangement contribute to the biological activity and selectivity of these compounds in interactions with specific molecular targets.
Structural Analogs and Derivatives
Related Compounds
Several structural analogs of (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate exist, differing in stereochemistry, substituents, or core structure. Notable related compounds include:
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(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS: 69127-37-3) - Contains a bromine at C-6 instead of a carbonyl group
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(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS: 142831-80-9) - Features a trichloroacetimidate group at C-6
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Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside (CAS: 23661-28-1) - Contains a phenylthio group at C-1 instead of a lactone structure
Comparative Reactivity
The reactivity of (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate differs significantly from its structural analogs due to the presence of the lactone functionality. This group influences both the compound's chemical behavior and biological interactions. For example, compared to halogenated derivatives, the lactone provides distinct reactivity in nucleophilic substitution reactions and participates differently in glycosylation processes.
| Compound | C-6 Functionality | Primary Application | Relative Reactivity |
|---|---|---|---|
| (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate | Carbonyl (lactone) | Synthetic intermediate | High toward nucleophiles |
| (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate | Bromo | Glycosyl donor | High in SN2 reactions |
| (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate | Trichloroacetimidate | Schmidt glycosylation | Very high as leaving group |
Analytical Characterization
Spectroscopic Identification
The structural characterization of (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple spectroscopic techniques:
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Infrared (IR) Spectroscopy: Shows characteristic absorption bands for acetoxy groups (C=O stretching around 1740-1760 cm⁻¹ and C-O stretching around 1220-1240 cm⁻¹) and the lactone carbonyl (around 1770-1780 cm⁻¹)
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Displays signals for acetyl methyl groups (approximately 2.0-2.2 ppm), tetrahydropyran ring protons (3.5-5.5 ppm), and methylene protons of the acetoxymethyl group (around 4.0-4.5 ppm)
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¹³C NMR: Shows resonances for carbonyl carbons (around 168-172 ppm for acetyl groups and 175-178 ppm for the lactone), ring carbons (65-85 ppm), and methyl carbons (20-22 ppm)
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Mass Spectrometry: Exhibits characteristic fragmentation patterns, including peaks corresponding to the loss of acetyl groups (43 mass units) and the molecular ion at m/z 346
Crystallographic Data
X-ray crystallography provides detailed information about the three-dimensional structure of the compound, confirming the stereochemistry and spatial arrangement of functional groups. Crystal structures reveal the tetrahydropyran ring adopting a chair conformation, with acetoxy groups in equatorial positions to minimize steric interactions .
Current Research Directions
Synthetic Methodology Development
Current research focuses on developing more efficient and environmentally friendly synthetic routes to (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate. Areas of investigation include:
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Alternative catalysts for acetylation reactions to replace traditional pyridine-based systems
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Flow chemistry approaches to improve reaction efficiency and scalability
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Green chemistry methodologies minimizing waste and hazardous reagents
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Enzymatic routes to achieve higher stereoselectivity
Novel Derivatization Strategies
Researchers are exploring new ways to functionalize this compound to create derivatives with enhanced properties or novel activities. These strategies include:
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Regioselective modifications of specific acetoxy groups
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Introduction of bioorthogonal functional groups for click chemistry applications
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Development of stimuli-responsive derivatives for controlled release applications
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Creation of conjugates with biomolecules for targeted delivery
Biological Evaluation Studies
Ongoing investigations are assessing the biological activities of this compound and its derivatives. Focus areas include:
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Evaluation of antimicrobial properties against drug-resistant pathogens
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Assessment of immunomodulatory effects in cellular models
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Investigation of potential anti-inflammatory activities
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Exploration of interactions with specific cellular receptors and enzymes
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